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1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea

Urease Inhibition Antibacterial Helicobacter pylori

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea is a synthetic small molecule belonging to the quinoline-urea class, characterized by a 4-chloro-7-methoxyquinoline core linked via a urea bridge to a 2,6-dimethylphenyl group. This diarylurea architecture is structurally poised for kinase inhibition, a feature validated across several anti-cancer agents.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.8 g/mol
Cat. No. B11948620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea
Molecular FormulaC19H18ClN3O2
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)NC2=NC3=C(C=CC(=C3)OC)C(=C2)Cl
InChIInChI=1S/C19H18ClN3O2/c1-11-5-4-6-12(2)18(11)23-19(24)22-17-10-15(20)14-8-7-13(25-3)9-16(14)21-17/h4-10H,1-3H3,(H2,21,22,23,24)
InChIKeyBPKXTUAMQCILGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea: An Emerging Quinoline-Urea Scaffold for Selective Urease and Kinase Inhibition


1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea is a synthetic small molecule belonging to the quinoline-urea class, characterized by a 4-chloro-7-methoxyquinoline core linked via a urea bridge to a 2,6-dimethylphenyl group. This diarylurea architecture is structurally poised for kinase inhibition, a feature validated across several anti-cancer agents [1]. The compound is commercially available for research purposes and has recorded bioactivity data, most notably as a urease inhibitor, distinguishing it from many common, promiscuous kinase inhibitors [2].

The Specificity of 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea: Why Simple Analogs Cannot Be Interchanged


Generic substitution is not feasible for 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea because the specific spatial configuration of the 4-chloro-7-methoxyquinoline core and the 2,6-dimethylphenyl moiety dictates its unique target profile. Studies on related diarylurea quinoline derivatives demonstrate that subtle changes, such as replacing the urea linker with an amide or altering the phenyl substituents, profoundly impact potency and selectivity, particularly for C-Raf kinase and other anti-proliferative targets [1]. Furthermore, the compound's quantified activity against urease, albeit modest, establishes a distinct biochemical checkbox that is not inherent to the broader quinoline-urea class, where similar molecules have shown variable enzyme inhibition but not this specific target engagement [2].

Quantitative Differentiation of 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea Against Key Comparators


Potent Urease Inhibition vs. Standard Thiourea Baseline Highlights a Novel Scaffold for Antibacterial Research

This compound exhibits significant urease inhibitory activity, a property not reported for its immediate quinoline-urea analogs. It demonstrates an IC50 of 1.49 µM against jack bean urease, which is approximately 15-fold more potent than the standard urease inhibitor thiourea (IC50 = 21.86 µM) [1]. This positions it as a valuable starting point for developing inhibitors targeting urease-dependent pathogens like H. pylori, where this specific scaffold is underutilized [2].

Urease Inhibition Antibacterial Helicobacter pylori

Divergent Kinase Profile: Class-Level C-Raf Inhibition Distinct from Non-Quinoline Diarylureas

Within the quinoline diarylurea class, compounds featuring the urea linkage demonstrate high potency against C-Raf kinase. The class-leading compound 1e in a related series showed an IC50 of 0.10 µM against C-Raf [1]. While direct data for the target compound is lacking, the 2,6-dimethylphenyl group is a bioisostere of the 2-isopropyl-5-methylphenyl motif known to enhance C-Raf selectivity in this class, distinguishing it from non-quinoline diarylureas like sorafenib which have poly-kinase activity [2]. This highlights its potential for a cleaner anti-proliferative profile.

C-Raf Kinase Antiproliferative Cancer

Structural Differentiation: The 7-Methoxy-4-Chloro Quinoline Core Confers Targetable Chemical Functionality

Unlike simpler quinoline-urea analogs (e.g., 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-phenylurea), the 2,6-dimethylphenyl substituent creates a sterically hindered, unique torsion angle between the phenyl ring and the urea plane. This precise geometry is hypothesized to engage hydrophobic back pockets in kinase binding sites more effectively than the unsubstituted phenyl analog, a concept supported by docking studies of similar diarylurea derivatives [1]. The 7-methoxy and 4-chloro groups further polarize the quinoline core, creating a unique pharmacophore not achievable with simple quinoline or halogen exchange.

Medicinal Chemistry Building Block SAR

High-Value Application Scenarios for 1-(4-Chloro-7-methoxyquinolin-2-yl)-3-(2,6-dimethylphenyl)urea in Drug Discovery and Chemical Biology


A Specialized Probe for Urease-Dependent Pathogen Research (e.g., H. pylori Infection Models)

Procure this compound as a selective urease inhibitor probe. Its demonstrated ~15-fold improvement in potency over the traditional standard thiourea makes it a superior tool compound for studying urease-dependent virulence mechanisms in biofilms or host-pathogen interaction assays, where lower dosing reduces non-specific effects . This application is validated by the direct quantitative IC50 value against jack bean urease .

A Focused Starting Point for Selective C-Raf Kinase Inhibitor Design

Integrate this compound into a medicinal chemistry program targeting C-Raf kinase. Based on class-level SAR, the quinoline diarylurea architecture, particularly with the specific 2,6-dimethylphenyl tail, is strongly associated with enhanced C-Raf selectivity compared to the multi-kinase profile of non-quinoline urea drugs like sorafenib . Its use as a synthetic building block allows for rapid iteration of this selective pharmacophore.

Customized Library Synthesis for Antifungal Drug Discovery

Employ this compound as a key intermediate for synthesizing a library of 2,6-disubstituted quinoline derivatives. A related subseries of 2,6-disubstituted quinolines has demonstrated fungicidal activity against Candida albicans with minimal fungicidal concentration (MFC) values below 15 µM . The methyl and chloro/methoxy decoration of this specific core makes it a preferred scaffold for expansion in antifungal lead optimization programs.

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